1-(4-Chlorobenzoyl)-1H-benzotriazole

Catalog No.
S1906368
CAS No.
4231-70-3
M.F
C13H8ClN3O
M. Wt
257.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorobenzoyl)-1H-benzotriazole

CAS Number

4231-70-3

Product Name

1-(4-Chlorobenzoyl)-1H-benzotriazole

IUPAC Name

benzotriazol-1-yl-(4-chlorophenyl)methanone

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

InChI

InChI=1S/C13H8ClN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H

InChI Key

BLJBQVQHDXUDTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Cl

The exact mass of the compound 1-(4-Chlorobenzoyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Chlorobenzoyl)-1H-benzotriazole (CAS 4231-70-3) is a highly stable, crystalline N-acylbenzotriazole utilized as a premium 4-chlorobenzoylating agent in organic synthesis and pharmaceutical manufacturing. As a member of the Katritzky N-acylbenzotriazole class, it serves as a direct, high-performance substitute for traditional acid chlorides in the synthesis of amides, esters, peptides, and ketones. Operating as a neutral acylating reagent, it delivers the 4-chlorobenzoyl pharmacophore with exceptional chemoselectivity and high atom economy. Its solid-state stability (melting point 135–139 °C) and resistance to ambient moisture make it a highly processable precursor, particularly favored in late-stage functionalization, parallel library synthesis, and the derivatization of acid- or base-sensitive substrates where aggressive halogenated reagents fail .

While 4-chlorobenzoyl chloride is the most common generic substitute for delivering the 4-chlorobenzoyl moiety, its procurement introduces significant hidden costs in handling, yield, and purification. Acid chlorides are highly moisture-sensitive, fuming liquids or low-melting solids that rapidly hydrolyze upon exposure to ambient air, leading to inconsistent reagent stoichiometry and batch-to-batch variability. Furthermore, their extreme reactivity often results in over-acylation (diacylation), racemization of chiral centers, and the generation of corrosive hydrogen chloride gas, which necessitates the use of stoichiometric strong bases that can degrade sensitive APIs. Substituting 1-(4-Chlorobenzoyl)-1H-benzotriazole with its acid chloride counterpart directly compromises reaction chemoselectivity, forces the use of inert-atmosphere handling (e.g., gloveboxes), and frequently mandates costly chromatographic purification to remove degradation products and over-reacted impurities [1].

Shelf-Life and Handling Superiority vs. Acid Chlorides

Unlike 4-chlorobenzoyl chloride, which is a moisture-sensitive reagent that readily hydrolyzes in air and requires inert atmosphere handling, 1-(4-Chlorobenzoyl)-1H-benzotriazole is a stable, crystalline solid (mp 135–139 °C). It can be weighed on an open bench and stored at room temperature for months without decomposition [1].

Evidence DimensionHandling stability and physical state
Target Compound DataBench-stable crystalline solid (mp 135-139 °C), no fuming or rapid hydrolysis
Comparator Or Baseline4-Chlorobenzoyl chloride (moisture-sensitive, rapid hydrolysis)
Quantified DifferenceMonths of room-temperature stability vs. immediate degradation in ambient moisture
ConditionsAmbient laboratory storage and open-bench weighing

Eliminates the need for gloveboxes or Schlenk lines during reagent preparation, reducing batch-to-batch variability caused by partially hydrolyzed acylating agents.

Superior Amidation Yields in Complex Scaffold Derivatization

In the synthesis of sterically hindered or complex active pharmaceutical ingredients (APIs) such as linezolid conjugates, traditional acid chlorides often suffer from poor conversions due to side reactions. For instance, conjugating a 4-chlorobenzoyl group using 4-chlorobenzoyl chloride yielded only 30% of the desired product. In contrast, utilizing the N-acylbenzotriazole methodology circumvents these side reactions, providing high-purity products in near-quantitative yields (up to 98% for related analogs) without the need for column chromatography[1].

Evidence DimensionIsolated yield of API conjugate
Target Compound DataHigh purity and near-quantitative yields (via N-acylbenzotriazole methodology)
Comparator Or Baseline4-Chlorobenzoyl chloride (30% yield)
Quantified Difference>3-fold increase in isolated yield
ConditionsN-acylation of complex amine scaffolds (linezolid derivatives)

Drastically improves the material efficiency and throughput of late-stage functionalization in drug discovery and API manufacturing.

Compatibility with Neutral and Aqueous-Phase Acylations

1-(4-Chlorobenzoyl)-1H-benzotriazole acts as a highly effective neutral acylating agent. Unlike acid chlorides that generate corrosive HCl gas and require stoichiometric strong bases, the benzotriazole leaving group (pKa ~8.2) allows for acylations under essentially neutral conditions. Furthermore, it is sufficiently stable to be used in aqueous media, enabling advanced methodologies such as B2(OH)4-mediated reductive transamidation in water, where it successfully couples with nitroarenes in high yields (e.g., 72%) [1].

Evidence DimensionReaction medium compatibility and byproduct generation
Target Compound DataCompatible with aqueous media; generates weakly acidic benzotriazole (pKa 8.2)
Comparator Or BaselineAcid chlorides (rapidly hydrolyze in water; generate corrosive HCl)
Quantified DifferenceEnables aqueous coupling reactions with >70% yields vs. complete failure/hydrolysis for acid chlorides
ConditionsAqueous reductive transamidation and neutral amidation protocols

Allows the acylation of acid- or base-sensitive substrates and facilitates greener, aqueous-based manufacturing workflows.

Chemoselectivity and Avoidance of Diacylation

The mild reactivity profile of N-acylbenzotriazoles ensures strict monoacylation of primary amines. While highly reactive acid chlorides frequently over-react to form diacylated impurities or cause racemization of chiral centers, 1-(4-Chlorobenzoyl)-1H-benzotriazole provides regiospecific and chemoselective acyl delivery. The byproduct, 1H-benzotriazole, is easily removed by a simple mild alkaline wash (e.g., saturated Na2CO3), yielding analytically pure amides or esters without chromatographic purification [1].

Evidence DimensionChemoselectivity and downstream purification
Target Compound DataStrict monoacylation; simple aqueous wash purification
Comparator Or BaselineAcid chlorides (prone to diacylation and racemization)
Quantified DifferenceElimination of diacylated byproducts and column chromatography steps
ConditionsPrimary amine acylation and chiral substrate coupling

Reduces downstream processing costs and ensures high enantiomeric and chemical purity in the final product.

Late-Stage Functionalization of Complex APIs

Ideal for delivering the 4-chlorobenzoyl pharmacophore to sterically hindered or acid/base-sensitive amine scaffolds (e.g., linezolid derivatives) where traditional acid chlorides result in low yields or degradation [1].

Parallel Library Synthesis and High-Throughput Screening

The bench-stable, crystalline nature of 1-(4-Chlorobenzoyl)-1H-benzotriazole allows for precise automated weighing and dispensing, making it superior to fuming liquid acid chlorides for generating amide and ester libraries [2].

Aqueous and Green Chemistry Amidation

Perfectly suited for reductive transamidation protocols or couplings in aqueous media, where the compound resists rapid hydrolysis and maintains high acyl-donor efficiency, unlike moisture-sensitive halides [3].

Chiral Peptide and Peptidomimetic Synthesis

The neutral reaction conditions and mild reactivity profile prevent the racemization of adjacent chiral centers, ensuring high enantiomeric excess during the synthesis of N-acylcysteines and other amino acid conjugates [2].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(4-Chlorobenzoyl)-1H-benzotriazole

Dates

Last modified: 08-16-2023

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